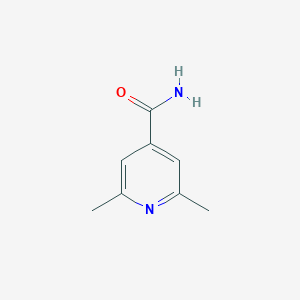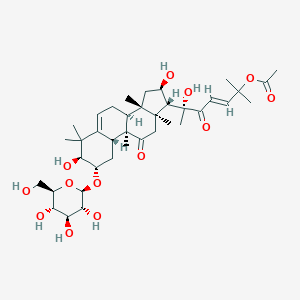
Gpc acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gpc acetate, also known as glycerol-3-phosphate choline acyltransferase, is an enzyme that plays an important role in the synthesis of phosphatidylcholine. Phosphatidylcholine is a major component of cell membranes and is involved in various biological processes. The synthesis of phosphatidylcholine is essential for the proper functioning of cells and organisms.
作用机制
The mechanism of action of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The resulting product, phosphatidylcholine, is an important component of cell membranes and is involved in various biological processes.
Biochemical and Physiological Effects:
Gpc acetate has been shown to have various biochemical and physiological effects. It is involved in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
实验室实验的优点和局限性
Gpc acetate has several advantages and limitations for lab experiments. One advantage is that it is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. This makes it an important target for research in the fields of lipid metabolism and cell membrane biology. However, one limitation is that Gpc acetate inhibitors can be toxic to cells, which can make it difficult to study the enzyme in vivo.
未来方向
There are several future directions for research on Gpc acetate. One direction is to investigate the role of Gpc acetate in various diseases, including cancer, Alzheimer's disease, and liver disease. Another direction is to develop new Gpc acetate inhibitors that are less toxic to cells. Additionally, researchers could investigate the regulation of Gpc acetate expression and activity in different tissues and under different conditions. Finally, the development of new techniques for the isolation and purification of Gpc acetate could lead to new insights into the structure and function of this important enzyme.
Conclusion:
In conclusion, Gpc acetate is an important enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. It has been extensively studied in the context of lipid metabolism and cell membrane biology, and has been implicated in various diseases. Gpc acetate has several advantages and limitations for lab experiments, and there are several future directions for research in this field. Further research on Gpc acetate could lead to new insights into the structure and function of this important enzyme, as well as new treatments for diseases associated with its dysregulation.
合成方法
The synthesis of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The synthesis of Gpc acetate has been studied extensively, and various methods have been developed for its isolation and purification.
科学研究应用
Gpc acetate has been extensively studied in the context of lipid metabolism and cell membrane biology. It is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
属性
CAS 编号 |
117869-71-3 |
|---|---|
产品名称 |
Gpc acetate |
分子式 |
C38H58O13 |
分子量 |
722.9 g/mol |
IUPAC 名称 |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChI 键 |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
手性 SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
规范 SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
同义词 |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



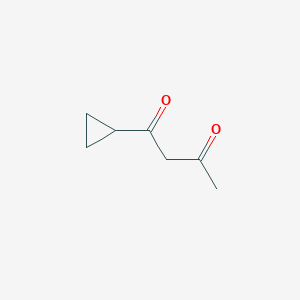


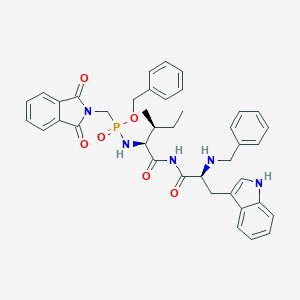

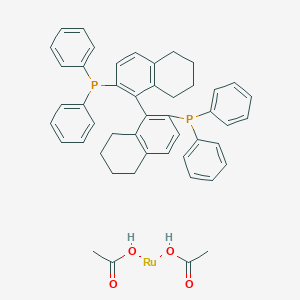

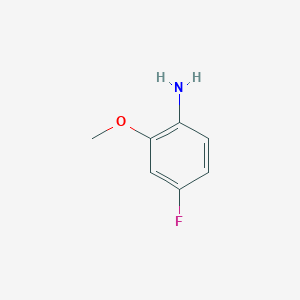
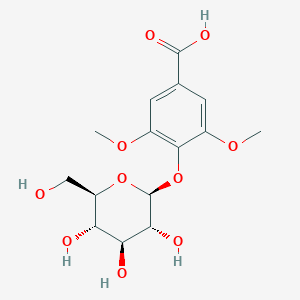
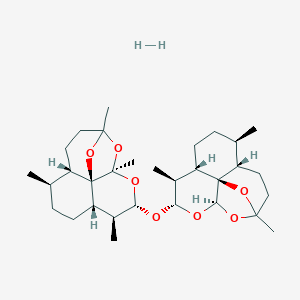


![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
